molecular formula C10H8N2O2S B1287989 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 802276-49-9

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1287989
CAS No.: 802276-49-9
M. Wt: 220.25 g/mol
InChI Key: VTYHQGNZJJXPBE-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties . It interacts with enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects the expression of genes involved in inflammation and immune response, thereby exerting anti-inflammatory effects . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell survival, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under normal storage conditions, but its activity can degrade over time when exposed to extreme temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of its antimicrobial and anti-inflammatory properties . The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells or organisms being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can have toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and metabolic flux . For example, this compound can modulate the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of ROS and other metabolites . Additionally, it can affect the synthesis and degradation of key biomolecules, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, it can localize to the mitochondria, where it exerts its effects on oxidative stress pathways and cellular metabolism . Additionally, its localization to the nucleus can influence gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative upon further treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-4-phenyl-1,3-thiazole-5-carboxylic acid
  • 2-Amino-5-phenyl-1,3-thiazole-4-carboxamide

Comparison: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYHQGNZJJXPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592788
Record name 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802276-49-9
Record name 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid
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